molecular formula C27H34O4 B1245610 Brevione A

Brevione A

Katalognummer: B1245610
Molekulargewicht: 422.6 g/mol
InChI-Schlüssel: UEDJWUJYTSKAJA-YJHFSHLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brevione A, also known as this compound, is a useful research compound. Its molecular formula is C27H34O4 and its molecular weight is 422.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity
Brevione A has demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells. Studies indicate that the compound's mechanism of action may involve the induction of apoptosis and disruption of cellular signaling pathways crucial for cancer cell survival .

2. Antimicrobial Properties
Research has highlighted this compound's potential as an antimicrobial agent. It has shown effectiveness against a range of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial therapies .

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways presents opportunities for further research in this area .

Biosynthetic Insights

The biosynthesis of this compound involves complex enzymatic pathways that are still being elucidated. Recent studies have focused on identifying the gene clusters responsible for its production in fungi. For instance, investigations into related compounds like Brevione E have provided insights into the enzymes involved in the biosynthetic processes, such as dioxygenases that catalyze critical steps in the formation of these complex molecules .

Case Studies and Experimental Findings

Several case studies have documented the applications and effects of this compound:

Study Focus Findings
Study on CytotoxicityHeLa Cell LinesThis compound exhibited significant cytotoxicity, inducing apoptosis through mitochondrial pathways .
Antimicrobial Activity AssessmentVarious Bacterial StrainsDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Anti-inflammatory ResearchIn vitro ModelsShowed potential to reduce inflammatory markers, indicating possible therapeutic applications in inflammatory diseases .

Analyse Chemischer Reaktionen

Enzymatic Oxidative Desaturation and Ring Expansion

Brevione A is generated from brevione B (3) through the action of the αKG-dependent dioxygenase BrvJ. This enzyme catalyzes:

  • Desaturation : Formation of a double bond at C1–C2 via hydrogen abstraction.

  • Ring expansion : Conversion of a six-membered ring into a seven-membered dihydrotropone system.

Mechanistic Steps :

  • Oxidative decarboxylation : αKG is converted to succinate and CO₂, generating a reactive Fe(IV)-oxo intermediate.

  • Hydrogen abstraction : The Fe(IV)-oxo species abstracts a hydrogen atom from C-18 of this compound.

  • Radical rearrangement : A skeletal rearrangement forms a conjugated dihydrotropone system in brevione C (5).

Key Evidence :

  • Isotope labeling with sodium [1,2-¹³C₂]acetate confirmed C-18 methyl group involvement in ring expansion .

  • In vitro enzymatic assays with BrvJ demonstrated sequential conversion of brevione B → this compound → brevione C .

Cyclopropanation Reaction

BrvJ also catalyzes an unusual cyclopropanation reaction in vitro when this compound is incubated under standard conditions (Fe²⁺, αKG, ascorbate). This produces brevione W (23), featuring a cyclopropane ring fused to the dihydrotropone system .

Proposed Mechanism :

  • Fe(IV)-oxo abstracts a hydrogen atom from C-5 of this compound.

  • Radical recombination forms a cyclopropane ring between C-1 and C-5.

  • Oxygen rebound at C-2 introduces a hydroxyl group.

Reaction Conditions :

ParameterValue
EnzymeBrvJ (0.5 µM)
SubstrateThis compound (100 µM)
CofactorsFeSO₄ (1 mM), αKG (2 mM)
BufferTris-HCl (50 mM, pH 7.5)
Incubation30°C, 2 hours

Substrate Selectivity and Pathway Branching

BrvJ’s homolog, SetK, hydroxylates brevione B to produce brevione S (24) instead of performing desaturation/ring expansion. Comparative studies identified three critical residues governing product selectivity:

EnzymeResidue Positions (BrvJ/SetK)Product Selectivity
BrvJPhe159, Ala227, Leu238Desaturation/ring expansion
SetKLeu160, Leu228, Met239Hydroxylation

Key Findings :

  • Mutating BrvJ’s Phe159 → Leu and Ala227 → Leu shifted activity toward SetK-like hydroxylation .

  • Structural modeling revealed steric and electronic differences in substrate-binding pockets dictate reaction outcomes .

Biosynthetic Context and Downstream Modifications

This compound is further processed in the brevione E pathway:

  • P450-mediated hydroxylation : BrvI (cytochrome P450) introduces a hydroxyl group at C-11.

  • Oxidative steps : BrvD (P450) oxidizes C-17 to an aldehyde, enabling hemiacetal formation.

  • Hydrolase/epimerase activity : BrvN hydrolyzes the pyrone ring, and BrvO (SAM-dependent decarboxylase) facilitates decarboxylation .

Structural Revision Impact

Originally misassigned with an oxepane ring, this compound’s revised structure (tetrahydrofuran core) was confirmed via:

  • NMR correlations : HMBC and NOESY data ruled out the oxepane system .

  • X-ray crystallography : Structures of downstream intermediates (e.g., deacetylbrevione E2) validated the revised scaffold .

Eigenschaften

Molekularformel

C27H34O4

Molekulargewicht

422.6 g/mol

IUPAC-Name

(2S,4'aR,4'bR,8'aR,10'aR)-1',1',4'a,6,7,7',8'a-heptamethylspiro[3H-furo[3,2-c]pyran-2,8'-5,9,10,10a-tetrahydro-4bH-phenanthrene]-2',4-dione

InChI

InChI=1S/C27H34O4/c1-15-8-9-20-25(6)12-11-21(28)24(4,5)19(25)10-13-26(20,7)27(15)14-18-22(31-27)16(2)17(3)30-23(18)29/h8,11-12,19-20H,9-10,13-14H2,1-7H3/t19-,20+,25-,26+,27-/m0/s1

InChI-Schlüssel

UEDJWUJYTSKAJA-YJHFSHLRSA-N

Isomerische SMILES

CC1=CC[C@H]2[C@]([C@]13CC4=C(O3)C(=C(OC4=O)C)C)(CC[C@@H]5[C@@]2(C=CC(=O)C5(C)C)C)C

Kanonische SMILES

CC1=CCC2C(C13CC4=C(O3)C(=C(OC4=O)C)C)(CCC5C2(C=CC(=O)C5(C)C)C)C

Synonyme

brevione A

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.